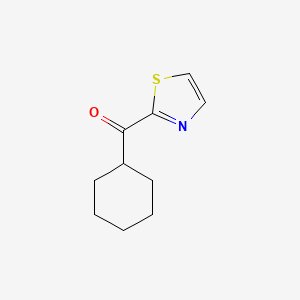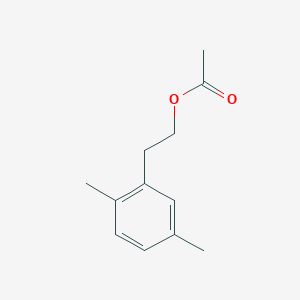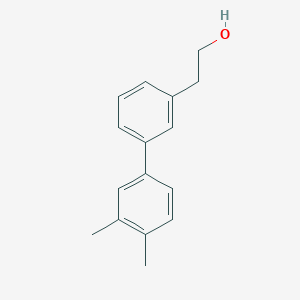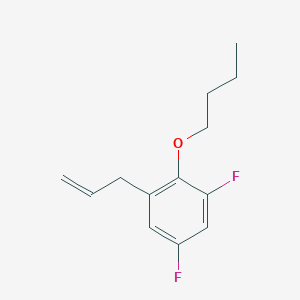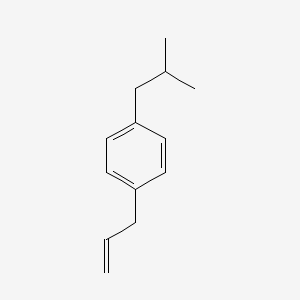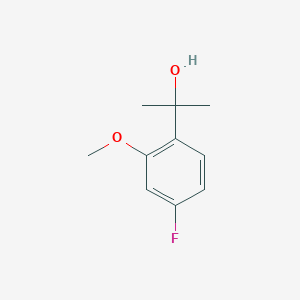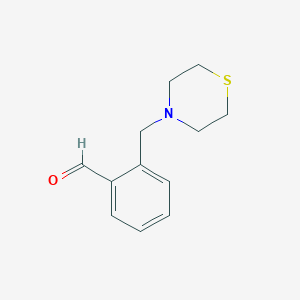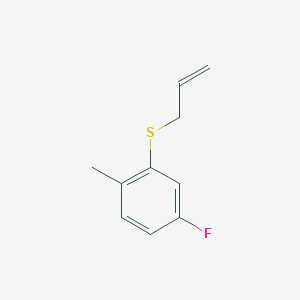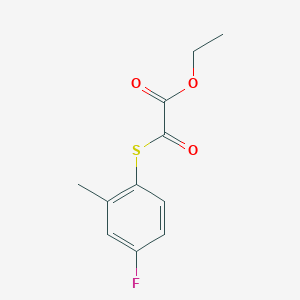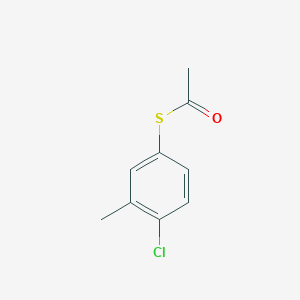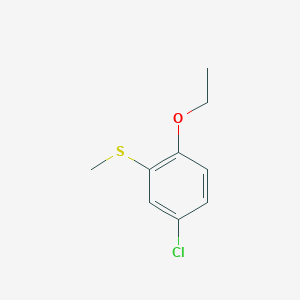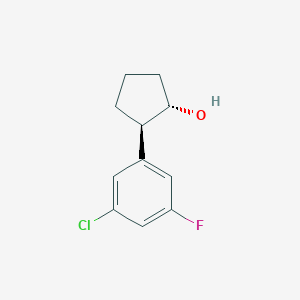
trans-2-(3-Chloro-5-fluorophenyl)cyclopentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(3-Chloro-5-fluorophenyl)cyclopentanol: is a high-purity fluorinated compound with a unique molecular structure. It is a clear, pale liquid with a molecular weight of 214.66 g/mol . This compound is known for its reactivity and selectivity, making it valuable for advanced chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-(3-Chloro-5-fluorophenyl)cyclopentanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon–carbon bonds and is known for its mild and functional group-tolerant conditions . The process involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.
Industrial Production Methods: : Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the Suzuki–Miyaura coupling reaction. This method is favored due to its efficiency and the relatively stable and environmentally benign nature of the reagents used .
化学反应分析
Types of Reactions: : trans-2-(3-Chloro-5-fluorophenyl)cyclopentanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
Chemistry: : In chemistry, trans-2-(3-Chloro-5-fluorophenyl)cyclopentanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for selective reactions, making it valuable for creating specific chemical compounds .
Biology and Medicine: : In biology and medicine, this compound may be used in the development of pharmaceuticals. Its reactivity and selectivity can be harnessed to create drugs with specific biological activities .
Industry: : In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high purity and specific reactivity .
作用机制
The mechanism of action of trans-2-(3-Chloro-5-fluorophenyl)cyclopentanol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as oxidation, reduction, and substitution. These reactions enable the compound to interact with various biological molecules, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2-(3-Chloro-5-fluorophenyl)cyclopentanone: This compound is similar in structure but differs in the functional group attached to the cyclopentane ring.
2-(3-Chloro-5-fluorophenyl)cyclopentane: This compound lacks the hydroxyl group present in trans-2-(3-Chloro-5-fluorophenyl)cyclopentanol.
Uniqueness: : this compound is unique due to its specific combination of a cyclopentanol ring with chloro and fluoro substituents. This combination imparts distinct reactivity and selectivity, making it valuable for specialized applications in chemistry, biology, and industry .
属性
IUPAC Name |
(1S,2R)-2-(3-chloro-5-fluorophenyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c12-8-4-7(5-9(13)6-8)10-2-1-3-11(10)14/h4-6,10-11,14H,1-3H2/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUDMXCLNPAIHI-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-Chloro-4-(trifluoromethyl)-phenoxy]butanenitrile](/img/structure/B7995142.png)
![1,3-Difluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995146.png)

